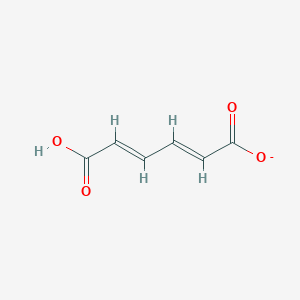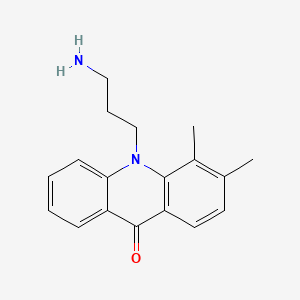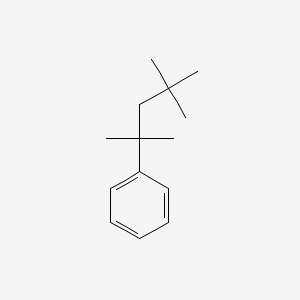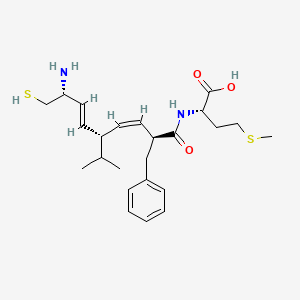
(2E,4E)-5-carboxypenta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E)-5-carboxypenta-2,4-dienoate is a dicarboxylic acid monoanion that is the conjugate base of trans,trans-muconic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of a trans,trans-muconic acid. It is a conjugate acid of a trans,trans-muconate.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Applications
- Synthesis Approaches : Researchers have developed efficient synthesis methods for derivatives of (2E,4E)-5-carboxypenta-2,4-dienoate. For example, Shakhmaev et al. (2017) demonstrated the synthesis of ethyl (2E,4E) and (2E,4Z) 5-chloropenta-2,4-dienoates using a one-pot oxidation–olefination approach (Shakhmaev et al., 2017).
- Chemical Transformations : Plobeck and Baeckvall (1991) developed a procedure for preparing 2E,4E unsaturated carboxylic acid derivatives from dienes, which can be applied to natural products like N-isobutyl-2(E),4(E)-undecadienamide (Plobeck & Baeckvall, 1991).
- Antimicrobial Packaging Materials : Jipa et al. (2012) used a derivative of this compound, potassium (2E,4E)-hexa-2,4-dienoate, in developing antimicrobial packaging materials, highlighting its potential in active packaging solutions (Jipa et al., 2012).
Chemical and Molecular Studies
- Molecular Structure Analysis : The study of molecular structures and reactions involving derivatives of this compound is an area of interest. For instance, Golovanov et al. (2019) investigated the molecular structure of novel compounds related to this chemical (Golovanov et al., 2019).
Applications in Organic and Medicinal Chemistry
- Synthesis of Bioactive Compounds : The this compound framework is used in the synthesis of various bioactive compounds. For instance, Ma and Lu (1990) presented a methodology for synthesizing ω-alkoxy and ω-oxo derivatives, demonstrating its utility in creating synthetic precursors to polyene compounds and natural products (Ma & Lu, 1990).
Eigenschaften
Molekularformel |
C6H5O4- |
|---|---|
Molekulargewicht |
141.1 g/mol |
IUPAC-Name |
(2E,4E)-6-hydroxy-6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/p-1/b3-1+,4-2+ |
InChI-Schlüssel |
TXXHDPDFNKHHGW-ZPUQHVIOSA-M |
Isomerische SMILES |
C(=C/C(=O)O)\C=C\C(=O)[O-] |
Kanonische SMILES |
C(=CC(=O)O)C=CC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide](/img/structure/B1241817.png)

![3-Furan-2-yl-acrylic acid 3-bromo-5-[(2-hydroxy-benzoyl)-hydrazonomethyl]-phenyl ester](/img/structure/B1241819.png)
![1-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-3-(2-methoxyethyl)thiourea](/img/structure/B1241821.png)
![4-[(2E)-2-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydrazinyl]-3-nitro-N-phenylbenzenesulfonamide](/img/structure/B1241822.png)
![5-(2-thienyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1241823.png)




![(4Z)-7-{5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl}hept-4-enoic acid](/img/structure/B1241834.png)
![Benzamide, 4-[3-[(2-hydroxy-2-phenylethyl)amino]-3-methylbutyl]-, (R)-(9CI)](/img/structure/B1241835.png)
![2-[[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-6-[14-methyl-3-[3-methyl-5-oxo-5-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxypentanoyl]oxypentadecanoyl]oxy-3-oxo-1,4-diazepane-5-carboxylic acid](/img/structure/B1241838.png)
![1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one](/img/structure/B1241841.png)
